6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups including methoxy, nitro, and thioether groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazole ring: This might involve the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the methoxyphenyl group: This could be achieved through electrophilic aromatic substitution reactions.
Attachment of the nitrobenzylthio group: This might involve nucleophilic substitution reactions.
Formation of the pyrimidine ring: This could be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include amines.
Substitution: Products may include halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Due to its potential biological activity, the compound may be studied for its effects on various biological systems. It could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of certain diseases. Research could focus on its efficacy, safety, and mechanism of action in medical applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-(3-methoxyphenyl)-5-((4-aminobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 6-((4-(3-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the nitro group in 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione may impart unique chemical and biological properties compared to similar compounds. This could affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C21H18N6O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29) |
InChI Key |
SJEDRTKYAUZSPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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